

# synthesis of 4-Bromo-6-methylpyridin-2-ol from 2-amino-4-picoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-ol

Cat. No.: B1290467

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## Synthesis of 4-Bromo-6-methylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of **4-Bromo-6-methylpyridin-2-ol**, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a two-step sequence involving regioselective bromination followed by a diazotization-hydrolysis reaction. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate successful execution in a laboratory setting.

**Introduction:** Substituted pyridin-2-ols (or their tautomeric pyridin-2-ones) are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom and a methyl group at specific positions on the pyridine ring can modulate the compound's physicochemical properties and biological target interactions. This guide details a robust and logical pathway for the synthesis of **4-Bromo-6-methylpyridin-2-ol**.

**Note on the Synthetic Strategy:** The user's request specified 2-amino-4-picoline (2-amino-4-methylpyridine) as the starting material for the synthesis of **4-Bromo-6-methylpyridin-2-ol**.

However, this would require the migration of the methyl group from the 4- to the 6-position, which is not feasible under standard synthetic conditions. Therefore, this guide outlines a more chemically sound approach starting from 2-amino-6-methylpyridine, which preserves the carbon skeleton of the pyridine ring to yield the desired product.

## Overall Synthetic Pathway

The synthesis of **4-Bromo-6-methylpyridin-2-ol** from 2-amino-6-methylpyridine is accomplished in two primary steps:

- Step 1: Regioselective Bromination. 2-amino-6-methylpyridine is first brominated at the 4-position using a suitable brominating agent to yield 2-amino-4-bromo-6-methylpyridine.
- Step 2: Diazotization and Hydrolysis. The amino group of 2-amino-4-bromo-6-methylpyridine is then converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridin-2-ol.

## Experimental Protocols

### Step 1: Synthesis of 2-amino-4-bromo-6-methylpyridine

This procedure is adapted from established methods for the regioselective bromination of aminopyridines.

Materials:

- 2-amino-6-methylpyridine
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-4-bromo-6-methylpyridine.

## Step 2: Synthesis of 4-Bromo-6-methylpyridin-2-ol

This procedure involves the diazotization of the aminopyridine intermediate followed by hydrolysis.

**Materials:**

- 2-amino-4-bromo-6-methylpyridine

- Sulfuric acid (concentrated)
- Sodium nitrite
- Water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-4-bromo-6-methylpyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
- Add the cold sodium nitrite solution dropwise to the acidic solution of the aminopyridine, maintaining the temperature between 0 and 5 °C.
- After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
- Slowly and carefully heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).
- Cool the reaction mixture to room temperature and neutralize it carefully with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7-8.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude **4-Bromo-6-methylpyridin-2-ol**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-amino-4-bromo-6-methylpyridine

Reagent/Parameter	Molar Ratio (to starting material)	Concentration/Solvent	Temperature (°C)	Reaction Time (h)
2-amino-6-methylpyridine	1.0	Acetonitrile	0 to RT	12-16
N-Bromosuccinimide (NBS)	1.05	-	0	-

Table 2: Reagents and Reaction Conditions for the Synthesis of **4-Bromo-6-methylpyridin-2-ol**

Reagent/Parameter	Molar Ratio (to starting material)	Concentration/Solvent	Temperature (°C)	Reaction Time (h)
2-amino-4-bromo-6-methylpyridine	1.0	Sulfuric Acid/Water	0-5 (diazotization)	1 (diazotization)
Sodium Nitrite	1.1	Water	0-5	-
-	-	-	50-60 (hydrolysis)	1-2 (hydrolysis)

Table 3: Expected Yields and Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Physical Appearance
2-amino-4-bromo-6-methylpyridine	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	187.04	70-85	Off-white to pale yellow solid
4-Bromo-6-methylpyridin-2-ol	C <sub>6</sub> H <sub>6</sub> BrNO	188.02	60-75	White to off-white solid

## Mandatory Visualization

### Experimental Workflow



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Caption: Synthetic workflow for **4-Bromo-6-methylpyridin-2-ol**.

- To cite this document: BenchChem. [synthesis of 4-Bromo-6-methylpyridin-2-ol from 2-amino-4-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290467#synthesis-of-4-bromo-6-methylpyridin-2-ol-from-2-amino-4-picoline>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)